Hydrazine Dicarbonic Acid Diazide

Energetic materials Thermal stability Differential thermal analysis

Hydrazine dicarbonic acid diazide (CAS 67880-17-5), systematically named N,N′-bis(azidocarbonyl)hydrazine, belongs to the carbonyl azide family of energetic materials. With the molecular formula C₂H₂N₈O₂ and a molecular weight of 170.09 g·mol⁻¹, this compound contains two azide (–N₃) functional groups linked through a central hydrazine bridge via carbonyl connectors.

Molecular Formula C2H2N8O2
Molecular Weight 170.09 g/mol
CAS No. 67880-17-5
Cat. No. B12685084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine Dicarbonic Acid Diazide
CAS67880-17-5
Molecular FormulaC2H2N8O2
Molecular Weight170.09 g/mol
Structural Identifiers
SMILESC(=O)(NNC(=O)N=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C2H2N8O2/c3-9-7-1(11)5-6-2(12)8-10-4/h(H,5,11)(H,6,12)
InChIKeyFLKSFAVFVZCTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine Dicarbonic Acid Diazide (67880-17-5) – Chemical Identity, Class Context, and Energetic Material Baseline for Procurement Screening


Hydrazine dicarbonic acid diazide (CAS 67880-17-5), systematically named N,N′-bis(azidocarbonyl)hydrazine, belongs to the carbonyl azide family of energetic materials. With the molecular formula C₂H₂N₈O₂ and a molecular weight of 170.09 g·mol⁻¹, this compound contains two azide (–N₃) functional groups linked through a central hydrazine bridge via carbonyl connectors [1]. The molecule is structurally related to oxalyl diazide (1) and carbamoyl azide (2), both fundamental members of the carbonyl azide class. Unlike the historically poor characterization of small carbonyl azides due to their reputation for extreme sensitivity and instability, N,N′-bis(azidocarbonyl)hydrazine has been comprehensively characterized by single-crystal X-ray diffraction, multinuclear NMR, IR spectroscopy, elemental analysis, and differential thermal analysis (DTA) [1]. Its decomposition temperature, impact sensitivity, friction sensitivity, and detonation performance have been determined experimentally and computationally, providing a rare complete dataset for procurement decisions in energetic materials research [1][2].

Why Generic Substitution Among Carbonyl Azides Fails – Quantified Stability, Sensitivity, and Performance Gaps for Hydrazine Dicarbonic Acid Diazide


Carbonyl azides cannot be treated as interchangeable substitutes despite their shared functional group chemistry because the class exhibits extreme heterogeneities in thermal stability, mechanical sensitivity, and detonation performance that carry direct safety-of-handling and application-fitness consequences. The data collated below demonstrate that the decomposition temperature across in-class analogs spans more than 120 °C (from 25–30 °C for carbonyl diazide to 154 °C for N,N′-bis(azidocarbonyl)hydrazine) [1]. Impact sensitivity ranges from <1 J to >40 J, and friction sensitivity from <0.1 N to >360 N [1]. Detonation velocities calculated under identical conditions vary by over 2,400 m·s⁻¹ [1]. A procurement specification written only for “a carbonyl azide” therefore provides no meaningful control over safety margins or energetic output. The following evidence items quantify exactly where hydrazine dicarbonic acid diazide sits within this parameter space relative to its closest structural analogs, enabling an evidence-based selection decision.

Hydrazine Dicarbonic Acid Diazide – Product-Specific Quantitative Differentiation Evidence Against Oxalyl Diazide, Carbamoyl Azide, Carbonyl Diazide, and Nitrocarbamoyl Azide


Thermal Decomposition Temperature – Highest Among Fundamental Carbonyl Azides

N,N′-Bis(azidocarbonyl)hydrazine decomposes at 154 °C without prior melting, representing the highest thermal stability among the fundamental small carbonyl azides benchmarked [1]. Oxalyl diazide decomposes at 46 °C after melting at 45 °C, carbamoyl azide decomposes at 133 °C after melting at 96 °C, carbonyl diazide decomposes at 25–30 °C, and nitrocarbamoyl azide decomposes at 83 °C after melting at 72 °C [1]. The 108 °C advantage over oxalyl diazide and the 21 °C advantage over carbamoyl azide constitute a practical safety margin for ambient-temperature handling and storage. The compound does not exhibit a melting endotherm before decomposition, indicating that the solid-state hydrogen-bonded network persists up to the decomposition point [1].

Energetic materials Thermal stability Differential thermal analysis

Impact Sensitivity Profile – Intermediate Sensitivity Bridging Hyper-Sensitive and Insensitive Regimes

The impact sensitivity of N,N′-bis(azidocarbonyl)hydrazine is 1–2 J, as measured by the BAM drophammer method [1]. This places the compound in an intermediate sensitivity regime that is distinct from both the extremely sensitive oxalyl diazide (<1 J) and the notably insensitive carbamoyl azide (20 J) [1]. By comparison, carbonyl diazide (<1 J) and nitrocarbamoyl azide (<1 J) also occupy the hyper-sensitive end of the spectrum [1]. The 1–2 J value permits handling with standard energetic-materials laboratory precautions but does not confer the exceptional handling tolerance of carbamoyl azide; conversely, it avoids the spontaneous micro-detonations reported for oxalyl diazide during routine manipulation [1].

Energetic materials Impact sensitivity BAM drophammer

Friction Sensitivity – Lowest Measurable Threshold Among Structurally Characterized Carbonyl Azides

N,N′-Bis(azidocarbonyl)hydrazine exhibits a friction sensitivity of 0.1 N, the lowest measured threshold among the structurally characterized carbonyl azides in this comparison set [1]. This places it at the boundary of the measurement range: oxalyl diazide and carbonyl diazide are below 0.1 N, while carbamoyl azide (>360 N) and the oxetane derivative 5 (>360 N) are essentially friction-insensitive [1]. Nitrocarbamoyl azide (0.5 N) is fivefold less friction-sensitive [1]. The 0.1 N value indicates that while the compound is friction-sensitive, it is measurable and quantifiable—unlike oxalyl diazide, which falls below the detection limit and was reported to undergo micro-detonations without any obvious external stimulus [1].

Energetic materials Friction sensitivity BAM friction tester

Calculated Detonation Velocity – High Energetic Output Balanced Against Measured Sensitivity

The detonation velocity of N,N′-bis(azidocarbonyl)hydrazine calculated using the EXPLO5 V6.05 thermochemical code is 7,907 m·s⁻¹, with a detonation pressure of 23.7 GPa, a detonation energy of 4,015 kJ·kg⁻¹, and a detonation temperature of 3,302 K [1]. This performance level sits between oxalyl diazide (8,236 m·s⁻¹, 26.5 GPa) and carbamoyl azide (7,201 m·s⁻¹, 18.0 GPa) [1]. While carbonyl diazide (8,710 m·s⁻¹) and nitrocarbamoyl azide (8,333 m·s⁻¹) deliver higher calculated velocities, they do so at the cost of extreme sensitivity (IS <1 J, FS <0.1 N and IS <1 J, FS 0.5 N, respectively) [1]. The performance-sensitivity balance of the target compound—7,907 m·s⁻¹ detonation velocity with 1–2 J impact sensitivity—is a unique combination not replicated by any other fully characterized carbonyl azide in the comparison set [1].

Energetic materials Detonation performance EXPLO5 thermochemical code

Crystal Structure Hydrogen-Bonding Network – Structural Rationale for Enhanced Thermal and Mechanical Stability

Single-crystal X-ray diffraction reveals that N,N′-bis(azidocarbonyl)hydrazine crystallizes with a center of symmetry between the hydrazino nitrogen atoms and a torsion angle of 72.2° at the hydrazine bridge, with the azide groups oriented syn to the carbonyl groups (∢(NNN) = 173.7°) [1]. The molecule forms strong intermolecular hydrogen bonds with a distance of 2.085 Å, generating a three-dimensional hydrogen-bonded network [1]. This network is absent in oxalyl diazide, which lacks hydrogen atoms and therefore cannot form intermolecular hydrogen bonds—consistent with its extremely low thermal (46 °C) and mechanical stability [1]. Carbamoyl azide also forms hydrogen bonds (2.027–2.204 Å), but its smaller molecular size and planar geometry yield a lower decomposition temperature (133 °C) than the extended 3D network of N,N′-bis(azidocarbonyl)hydrazine (154 °C) [1]. The hydrogen-bonding architecture provides a structural rationalization for the thermal stability ranking: oxalyl diazide (no H-bonds) < carbamoyl azide (planar H-bonded sheets) < N,N′-bis(azidocarbonyl)hydrazine (3D H-bonded network) [1].

Crystallography Hydrogen bonding Structure-property relationships

Hydrazine Dicarbonic Acid Diazide – Evidence-Backed Research and Industrial Application Scenarios Arising from Quantified Differentiation


Primary Explosive or Initiating Charge Candidate Bridging Sensitivity and Performance

With an impact sensitivity of 1–2 J, a friction sensitivity of 0.1 N, and a calculated detonation velocity of 7,907 m·s⁻¹, N,N′-bis(azidocarbonyl)hydrazine occupies a parameter space where it is sufficiently sensitive for reliable initiation yet quantifiably less hazardous than oxalyl diazide (IS <1 J, micro-detonations during handling) [1]. This profile makes it a candidate for primary explosive research where reproducible initiation thresholds are required alongside high detonation output. The thermal stability (decomposition at 154 °C without melting) further supports processing and storage protocols that are not viable for carbonyl diazide (decomposition at 25–30 °C) or oxalyl diazide (46 °C) [1].

Precursor for Isocyanate-Based Derivatives via Curtius Rearrangement Chemistry

The carbonyl azide functionality of N,N′-bis(azidocarbonyl)hydrazine provides a thermal Curtius rearrangement pathway to reactive isocyanate intermediates, as demonstrated for the structurally analogous oxalyl diazide and carbamoyl azide systems [1]. The higher thermal stability of the target compound (154 °C vs. 46 °C for oxalyl diazide) enables a wider temperature window for controlled rearrangement and subsequent trapping with hydroxyl- or amino-functionalized molecules [1]. This expanded processing latitude is directly relevant to the synthesis of carbamate-like and acetamide-like carbonyl azide derivatives for which thermal control is critical [1].

Comparative Energetic Materials Screening for Safe-Handling High-Energy Candidates

The complete dataset—thermal (DTA), mechanical (impact and friction BAM), structural (single-crystal XRD), and performance (EXPLO5-calculated detonation parameters)—makes N,N′-bis(azidocarbonyl)hydrazine a well-characterized reference standard for benchmarking new carbonyl azide derivatives [1]. Its decomposition temperature of 154 °C is the highest among fundamental carbonyl azides, and its 3D hydrogen-bonded network provides a structural template for rational crystal engineering of improved energetic materials [1]. Research programs seeking to develop carbonyl azides with target decomposition temperatures exceeding 150 °C can use this compound as the proven upper-bound reference point.

Solid-State Stability Studies Exploiting the 3D Hydrogen-Bonded Architecture

The crystal structure of N,N′-bis(azidocarbonyl)hydrazine features strong intermolecular hydrogen bonds (2.085 Å) forming a three-dimensional network that directly correlates with its thermal robustness [1]. This structural feature makes the compound a model system for studying the relationship between hydrogen-bond network dimensionality and the stability of energetic carbonyl azides. Comparative aging studies against the 2D hydrogen-bonded carbamoyl azide (decomposition at 133 °C) and the non-hydrogen-bonded oxalyl diazide (decomposition at 46 °C) can quantify the contribution of lattice stabilization to shelf-life and safe storage duration [1].

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